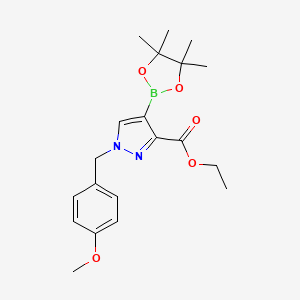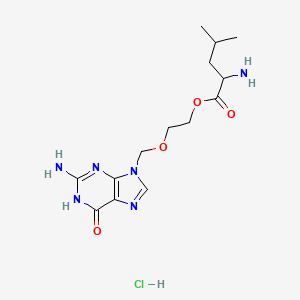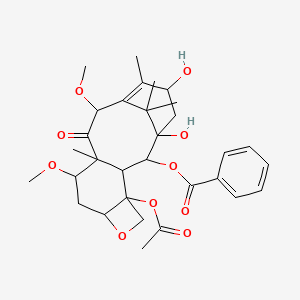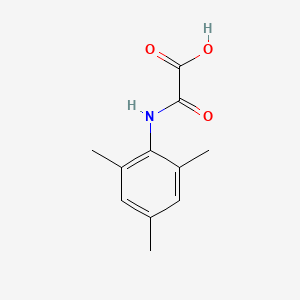![molecular formula C11H17NO5 B12290382 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B12290382.png)
6-[(Tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.3]heptane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-[(terc-butoxi)carbonil]-2-oxa-6-azaspiro[3.3]heptano-5-carboxílico es un compuesto orgánico sintético con la fórmula molecular C11H17NO5 y un peso molecular de 243.256 g/mol . Este compuesto se caracteriza por su estructura espirocíclica, que incluye un grupo protector terc-butoxicarbonil (Boc), un anillo oxazolidina y un grupo funcional ácido carboxílico . El compuesto se utiliza en diversas aplicaciones de investigación química y farmacéutica debido a sus características estructurales únicas y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 6-[(terc-butoxi)carbonil]-2-oxa-6-azaspiro[3.3]heptano-5-carboxílico normalmente implica varios pasos. Un método común comienza con la preparación de terc-butil 5,5-dicloro-6-oxo-2-azaspiro[3.3]heptano-2-carboxilato. Este intermedio se hace reaccionar entonces con polvo de zinc en ácido acético a 0 °C, seguido de agitación a temperatura ambiente para obtener el producto deseado .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en el dominio público. La síntesis probablemente implique pasos similares a los métodos de laboratorio, con optimizaciones para la ampliación, el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 6-[(terc-butoxi)carbonil]-2-oxa-6-azaspiro[3.3]heptano-5-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden utilizarse para convertir el anillo oxazolidina en otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el carbono carbonílico u otros sitios reactivos de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Agentes reductores: Como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Nucleófilos: Como aminas, alcoholes o tioles.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede dar lugar a ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 6-[(terc-butoxi)carbonil]-2-oxa-6-azaspiro[3.3]heptano-5-carboxílico tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica o inhibidor.
Medicina: Se explora su posible propiedad terapéutica, como la inhibición enzimática o la modulación de los receptores.
Industria: Se utiliza en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-[(terc-butoxi)carbonil]-2-oxa-6-azaspiro[3.3]heptano-5-carboxílico implica su interacción con dianas moleculares específicas. El anillo oxazolidina y el grupo ácido carboxílico del compuesto pueden formar enlaces de hidrógeno e interacciones electrostáticas con enzimas o receptores, modulando su actividad. El grupo protector Boc se puede eliminar en condiciones ácidas, revelando una amina libre que puede participar en reacciones químicas adicionales .
Comparación Con Compuestos Similares
Compuestos similares
terc-butil 6-oxo-2-azaspiro[3.3]heptano-2-carboxilato: Estructura espirocíclica similar, pero carece del anillo oxazolidina.
Ácido 2-[(terc-butoxi)carbonil]-2-azaspiro[3.3]heptano-6-carboxílico: Estructura similar, pero con diferentes grupos funcionales.
Ácido 6-{[(terc-butoxi)carbonil]amino}espiro[3.3]heptano-2-carboxílico: Estructura similar, pero con un grupo amino en lugar de un anillo oxazolidina.
Unicidad
El ácido 6-[(terc-butoxi)carbonil]-2-oxa-6-azaspiro[3.3]heptano-5-carboxílico es único debido a su combinación de una estructura espirocíclica, un anillo oxazolidina y una amina protegida por Boc.
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-4-11(5-16-6-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Clave InChI |
QABAFFXXHIXKRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)


![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)
![Bis(3,5-dimethylphenyl)-[4-(3-diphenylphosphanyl-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)-2,5-dimethylthiophen-3-yl]phosphane](/img/structure/B12290330.png)



![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)


![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)

